3-chloro-4-fluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN2O3S/c21-18-14-17(8-9-19(18)22)28(25,26)23-10-4-5-11-24-12-13-27-20(15-24)16-6-2-1-3-7-16/h1-3,6-9,14,20,23H,4-5,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXABJXDCXNPMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites, thereby modulating the activity of the target
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interactions with various targets. The exact pathways affected would depend on the specific targets of the compound
Biological Activity
3-Chloro-4-fluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, applications in drug discovery, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-chloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, and it features a sulfonamide group which is known for its biological activity. The presence of the chlorine and fluorine substituents can influence its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C20H25ClN2O3S |
| Molecular Weight | 396.94 g/mol |
| IUPAC Name | 3-chloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its role as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme that is overexpressed in various cancer types. By inhibiting CA IX, the compound disrupts pH regulation within tumor cells, leading to reduced proliferation and increased apoptosis. This mechanism highlights its potential as an anticancer agent.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. These values suggest potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The sulfonamide core of the compound also suggests potential applications as an antimicrobial agent. Sulfonamides are known for their broad-spectrum antibacterial properties, which could extend to this compound pending further investigation.
Case Studies
-
Inhibition of Carbonic Anhydrase IX :
- A study demonstrated that derivatives of benzenesulfonamide, including the compound , effectively inhibited CA IX with IC50 values ranging from 0.5 to 2 µM. This inhibition led to significant antitumor effects in preclinical models.
- Cytotoxicity Against Cancer Cell Lines :
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy will be crucial for advancing this compound towards clinical trials.
- Combination Therapies : Exploring the potential for this compound in combination with other anticancer agents may enhance therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 4-Chloro-N-[3-(Difluoromethylsulfonyl)Phenyl]-3-Morpholin-4-Ylsulfonylbenzamide
This compound (ECHEMI ID: 833441-20-6) shares key features with the target molecule, including a sulfonamide backbone and morpholine-derived substituents. However, it substitutes the fluoro group with a second chloro atom and incorporates a difluoromethylsulfonylphenyl group (Fig. 1).
Table 1: Key Structural and Physicochemical Comparisons
| Property | Target Compound | Analog (ECHEMI: 833441-20-6) |
|---|---|---|
| Molecular Formula | C₂₁H₂₃ClFN₂O₃S | C₁₉H₁₈ClF₂N₂O₅S₂ |
| Molecular Weight | 437.94 g/mol | 515.94 g/mol |
| Halogen Substituents | 3-Cl, 4-F | 4-Cl |
| Sulfonamide Modifications | N-(4-(2-phenylmorpholino)butyl) | N-(3-(difluoromethylsulfonyl)phenyl), 3-morpholinylsulfonyl |
| Calculated LogP | ~3.2 (moderate lipophilicity) | ~2.8 (reduced due to polar sulfonyl groups) |
| Solubility | Moderate in DMSO, low in aqueous buffers | High in DMSO, moderate in polar solvents |
Structural-Activity Relationship (SAR) Insights
- Morpholino Chain: The 4-(2-phenylmorpholino)butyl chain in the target compound introduces conformational flexibility and hydrophobic interactions, whereas the analog’s rigid difluoromethylsulfonylphenyl group may restrict binding pocket accessibility.
- Solubility Trade-offs: The analog’s additional sulfonyl group improves aqueous solubility but may reduce membrane permeability compared to the target compound’s alkyl-linked morpholino .
Crystallographic Validation
Crystal structures of such compounds are often resolved using programs like SHELX, which enable precise determination of substituent geometry and intermolecular interactions . The target compound’s phenylmorpholino sidechain likely adopts a chair conformation, as observed in morpholine derivatives, while the analog’s sulfonyl groups stabilize planar aromatic stacking .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-chloro-4-fluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key factors include:
- Temperature : Maintain optimal ranges (e.g., 0–25°C for nucleophilic substitutions) to minimize side reactions .
- Solvent selection : Polar aprotic solvents like dichloromethane or dimethylformamide enhance reaction efficiency .
- Catalysts and bases : Use triethylamine or sodium bicarbonate to deprotonate intermediates and accelerate substitutions .
- Purification : Employ column chromatography or recrystallization to isolate high-purity products .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and identifies byproducts .
- X-ray crystallography : Resolves 3D molecular geometry, critical for understanding steric effects .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What are the critical steps in designing a multi-step synthesis route for this compound?
- Methodological Answer :
- Stepwise functionalization : Introduce chloro and fluoro groups sequentially to avoid regiochemical conflicts .
- Intermediate stabilization : Use protecting groups (e.g., tert-butoxycarbonyl) for reactive amines during morpholino-butyl chain synthesis .
- Real-time monitoring : Track reaction progress via TLC or in-situ FTIR to adjust conditions dynamically .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data observed for sulfonamide derivatives across different assay systems?
- Methodological Answer :
- Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out interference .
- Binding studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
- Cellular context : Compare activity in primary cells versus immortalized lines to assess physiological relevance .
Q. What computational strategies are recommended for elucidating the reaction mechanisms in synthesizing this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in sulfonamide coupling .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .
- Retrosynthetic analysis : Use software like ChemAxon or Synthia to identify optimal synthetic pathways .
Q. How do electronic effects of substituents (e.g., chloro, fluoro) influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Chloro and fluoro substituents activate the sulfonamide core toward nucleophilic attack by increasing electrophilicity .
- Steric hindrance : Ortho-substituted phenyl groups may slow reactions; mitigate by using bulky bases to deprotonate intermediates .
Q. How should researchers optimize reaction conditions when scaling up synthesis from laboratory to pilot-scale?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to assess interactions between temperature, solvent volume, and mixing rates .
- Heat transfer : Use jacketed reactors to maintain temperature uniformity in exothermic steps .
- Process Analytical Technology (PAT) : Implement in-line sensors for real-time monitoring of critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
